The Discovery and Synthesis of L-745,870: A Potent and Selective Dopamine D4 Receptor Antagonist
The Discovery and Synthesis of L-745,870: A Potent and Selective Dopamine D4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has been a subject of intense research interest due to its potential role in the pathophysiology of neuropsychiatric disorders, particularly schizophrenia. The atypical antipsychotic clozapine's high affinity for the D4 receptor spurred the development of selective antagonists to probe the therapeutic potential of D4 receptor blockade. This technical guide details the discovery, synthesis, and pharmacological characterization of L-745,870, a highly potent and selective dopamine D4 receptor antagonist. This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
Introduction: The Rationale for a Selective D4 Antagonist
The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development for decades. However, the classical "D2 receptor blockade" model did not fully account for the efficacy of atypical antipsychotics like clozapine, which exhibit a broader receptor binding profile and a lower incidence of extrapyramidal side effects. The discovery of the dopamine D4 receptor and clozapine's high affinity for it led to the hypothesis that selective D4 receptor antagonism could offer a novel therapeutic approach for schizophrenia, potentially with an improved side-effect profile.[1]
L-745,870, chemically known as 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from a drug discovery program aimed at identifying such a selective D4 antagonist.[2] Its development was driven by the need for a research tool with high selectivity to elucidate the physiological and pathological roles of the D4 receptor and to test the "D4 hypothesis" of schizophrenia in clinical settings.[1]
Synthesis of L-745,870
The synthesis of L-745,870 is a multi-step process starting from 7-azaindole (B17877). The following is a representative synthetic scheme based on the original disclosure by Kulagowski et al. (1996).
Experimental Protocol: Synthesis of 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine (L-745,870)
Step 1: Mannich reaction of 7-azaindole
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To a solution of 7-azaindole in a suitable solvent (e.g., dioxane), an aqueous solution of formaldehyde (B43269) and dimethylamine (B145610) is added.
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The reaction mixture is heated to reflux for several hours.
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After cooling, the product, 3-(dimethylaminomethyl)-7-azaindole (B15110) (a gramine (B1672134) intermediate), is isolated by extraction and purified by crystallization or chromatography.
Step 2: Quaternization of the gramine intermediate
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The 3-(dimethylaminomethyl)-7-azaindole is dissolved in a suitable solvent (e.g., acetone).
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An excess of methyl iodide is added, and the mixture is stirred at room temperature until the precipitation of the quaternary ammonium (B1175870) salt is complete.
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The solid product is collected by filtration and washed with a non-polar solvent.
Step 3: Nucleophilic substitution with 1-(4-chlorophenyl)piperazine (B178656)
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The quaternary ammonium salt from the previous step is suspended in a polar aprotic solvent (e.g., dimethylformamide).
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An equimolar amount of 1-(4-chlorophenyl)piperazine and a non-nucleophilic base (e.g., potassium carbonate) are added.
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The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS).
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The crude product is isolated by extraction and purified by column chromatography to yield L-745,870.
Pharmacological Profile of L-745,870
L-745,870 is characterized by its high affinity and remarkable selectivity for the human dopamine D4 receptor. Its pharmacological properties have been extensively studied through a battery of in vitro and in vivo assays.
Receptor Binding Affinity
The binding affinity of L-745,870 for dopamine receptor subtypes and other neurotransmitter receptors was determined using radioligand binding assays. The data clearly demonstrates its high affinity for the D4 receptor and significant selectivity over D2 and D3 receptors, as well as other receptor types.
Table 1: Receptor Binding Profile of L-745,870
| Receptor | Radioligand | Ki (nM) | Reference |
| Dopamine D4 | [3H]Spiperone | 0.43 | [2] |
| Dopamine D2 | [3H]Spiperone | 960 | [3] |
| Dopamine D3 | [3H]Spiperone | 2300 | [3] |
| 5-HT2A | - | Moderate Affinity | [2] |
| Sigma (σ) sites | - | Moderate Affinity | [2] |
| α-adrenergic | - | Moderate Affinity | [2] |
Functional Antagonism
L-745,870 exhibits potent antagonist activity at the D4 receptor in various functional assays, effectively blocking dopamine-mediated signaling.
Table 2: In Vitro Functional Activity of L-745,870
| Assay | Cell Line | Effect of L-745,870 | Reference |
| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Reverses dopamine-mediated inhibition | [2] |
| [35S]GTPγS Binding | D4-expressing cells | Blocks dopamine-induced stimulation | [4] |
| Extracellular Acidification Rate | D4-expressing cells | Reverses dopamine-induced stimulation | [2] |
In Vivo Pharmacology
In vivo studies in rodents have shown that L-745,870 has excellent oral bioavailability and brain penetration.[2] Unlike typical antipsychotics, it does not significantly increase dopamine metabolism or plasma prolactin levels at doses sufficient to occupy D4 receptors in the brain.[2] However, despite its potent and selective D4 antagonism, L-745,870 was found to be ineffective in treating the positive symptoms of schizophrenia in clinical trials.[1]
Key Experimental Methodologies
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Experimental Protocol: [3H]Spiperone Binding Assay for Dopamine D4 Receptor
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Membrane Preparation:
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HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.
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Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
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The pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.
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Assay Procedure:
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The assay is performed in a 96-well plate format.
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To each well, add in the following order:
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Assay buffer.
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Increasing concentrations of L-745,870 or a reference compound.
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A fixed concentration of [3H]Spiperone (e.g., 0.2 nM).
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The membrane preparation.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
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The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.
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Separation and Detection:
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The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
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The filters are washed with ice-cold buffer to remove any unbound radioactivity.
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The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data.
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The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
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[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor.
Experimental Protocol: [35S]GTPγS Binding Assay
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Membrane Preparation:
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Similar to the radioligand binding assay, membranes are prepared from cells expressing the D4 receptor.
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Assay Procedure:
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In a 96-well plate, the following are added:
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Assay buffer containing GDP (to promote the inactive state of the G protein).
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The membrane preparation.
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L-745,870 (at various concentrations) to test for antagonist activity.
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A fixed concentration of dopamine (agonist).
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[35S]GTPγS (a non-hydrolyzable analog of GTP).
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The plate is incubated at 30°C for a specific time.
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Separation and Detection:
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The reaction is stopped by rapid filtration, and the filters are washed.
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The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
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Data Analysis:
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The antagonist effect of L-745,870 is determined by its ability to inhibit the dopamine-stimulated increase in [35S]GTPγS binding.
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Adenylate Cyclase Functional Assay
This assay measures the inhibition of adenylate cyclase, a downstream effector of D2-like receptors.
Experimental Protocol: Dopamine-Inhibited Adenylate Cyclase Assay
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Cell Culture:
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CHO or HEK293 cells expressing the D4 receptor are used.
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Assay Procedure:
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Cells are pre-incubated with L-745,870 at various concentrations.
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Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.
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Dopamine is then added to inhibit the forskolin-stimulated adenylate cyclase activity.
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The reaction is stopped, and the cells are lysed.
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cAMP Measurement:
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The intracellular concentration of cAMP is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).
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Data Analysis:
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The ability of L-745,870 to reverse the dopamine-induced inhibition of cAMP production is quantified to determine its antagonist potency.
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Visualizing Pathways and Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor, like other D2-like receptors, is coupled to Gi/o proteins. Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits adenylate cyclase, reducing the production of cyclic AMP (cAMP).
References
- 1. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
